![molecular formula C7H6Cl2F3N B13679666 5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13679666.png)
5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a chloromethyl group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 2-(trifluoromethyl)pyridine. One common method includes the reaction of 2-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-Methyl-2-(trifluoromethyl)pyridine: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
5-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both the chloromethyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C7H6Cl2F3N |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-6(12-4-5)7(9,10)11;/h1-2,4H,3H2;1H |
InChI Key |
FMEZXRMVIPNSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCl)C(F)(F)F.Cl |
Origin of Product |
United States |
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